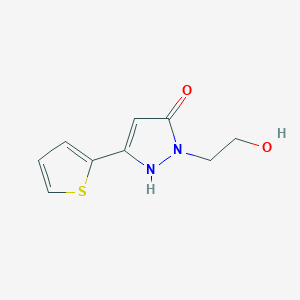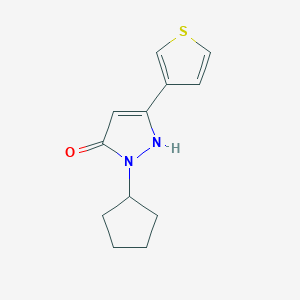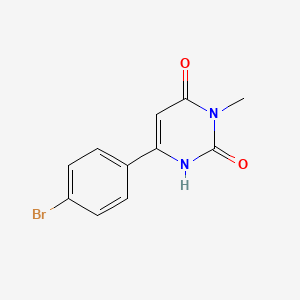
6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound is a derivative of pyrimidine, a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like the Suzuki cross-coupling reaction . This reaction typically involves the use of a palladium catalyst and is used to form carbon-carbon bonds by coupling boronic acids with halides .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromophenyl group is likely attached to the pyrimidine ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions like the Suzuki cross-coupling reaction .Scientific Research Applications
Electrocatalytic Cyclization
Electrocatalytic cyclization of certain pyrimidine diones, related to the mentioned compound, leads to the selective formation of substituted spirobarbituric dihydrofurans. This process, demonstrated in an undivided cell with sodium halides, yields up to 93% of the target compounds, showcasing the efficiency of electrosynthesis in organic chemistry (Elinson et al., 2021).
Synthesis and Chemical Reactions
The compound's derivatives have been synthesized and reacted with various electrophiles, highlighting its versatility in organic synthesis. For instance, cyclization of specific carbonyl-4-R-thiosemicarbazides in basic medium yields 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones, which upon further reactions, lead to a range of functionalized products (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
The molecular structure and conformational analysis of 1,2,3,4-tetrahydropyrimidine derivatives, closely related to the compound of interest, have been explored through X-ray crystallography and quantum chemical calculations. These studies provide insights into the stereochemistry and electronic properties of such molecules (Memarian et al., 2013).
Antimicrobial Evaluation
Derivatives of the compound have been evaluated for antimicrobial activity, revealing moderate activity against common bacterial strains. This suggests potential applications in the development of new antibacterial agents (Vlasov et al., 2022).
In Vitro Cytotoxic Evaluation
The synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have been reported, indicating the utility of these compounds in probing biological systems and potentially developing anticancer therapies (Udayakumar et al., 2017).
properties
IUPAC Name |
6-(4-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHAIQUPRKPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)
![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
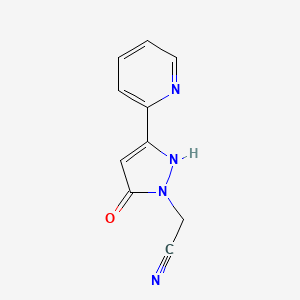

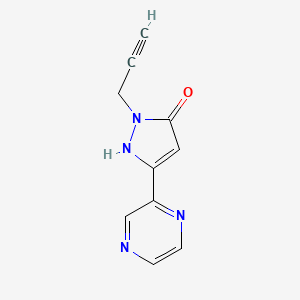
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
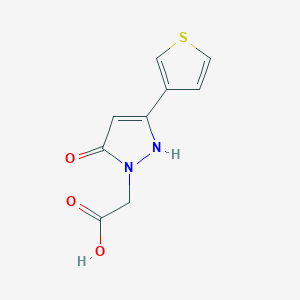
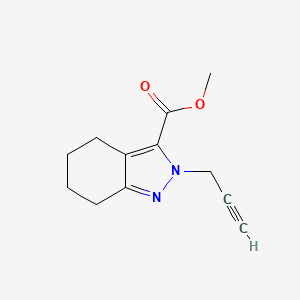
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)


